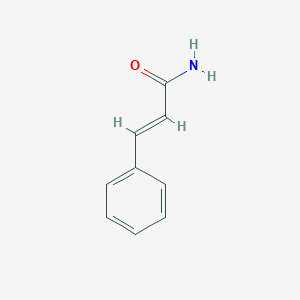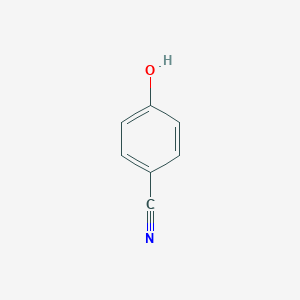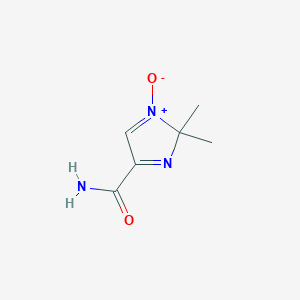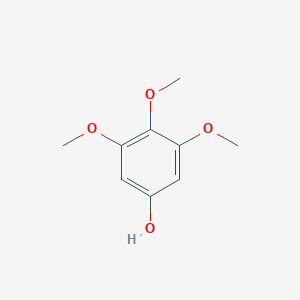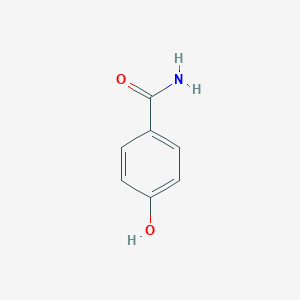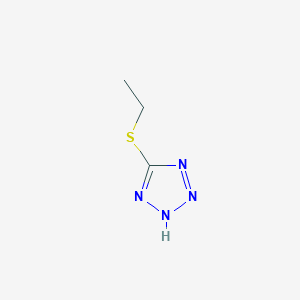
2-(2-Propan-2-ylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propan-2-ylphenyl)propan-1-ol, also known as IPP, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 238°C. IPP is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-(2-Propan-2-ylphenyl)propan-1-ol is not well understood, but it is believed to act as a chiral auxiliary or ligand in various reactions. 2-(2-Propan-2-ylphenyl)propan-1-ol can form complexes with different metals, such as palladium and copper, and these complexes can catalyze various reactions. 2-(2-Propan-2-ylphenyl)propan-1-ol can also form hydrogen bonds with different substrates, making it an ideal candidate for asymmetric catalysis.
生化学的および生理学的効果
Limited studies have been conducted on the biochemical and physiological effects of 2-(2-Propan-2-ylphenyl)propan-1-ol. However, it has been reported that 2-(2-Propan-2-ylphenyl)propan-1-ol can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2-(2-Propan-2-ylphenyl)propan-1-ol can also induce apoptosis, which is a programmed cell death process, in cancer cells. These findings suggest that 2-(2-Propan-2-ylphenyl)propan-1-ol may have potential applications in cancer therapy.
実験室実験の利点と制限
2-(2-Propan-2-ylphenyl)propan-1-ol has several advantages for lab experiments, including its high reactivity, chiral nature, and low toxicity. 2-(2-Propan-2-ylphenyl)propan-1-ol can be easily synthesized using different methods, and its enantiomers can be separated using chiral chromatography. However, the limitations of 2-(2-Propan-2-ylphenyl)propan-1-ol include its high cost, low yield, and limited availability.
将来の方向性
2-(2-Propan-2-ylphenyl)propan-1-ol has potential applications in various fields, and future research should focus on its synthesis, mechanism of action, and physiological effects. Future studies should also explore the use of 2-(2-Propan-2-ylphenyl)propan-1-ol in drug discovery, asymmetric catalysis, and cancer therapy. 2-(2-Propan-2-ylphenyl)propan-1-ol can also be used as a starting material for the synthesis of various compounds, and future research should explore its potential applications in organic synthesis.
合成法
2-(2-Propan-2-ylphenyl)propan-1-ol can be synthesized using different methods, including the reduction of 2-(2-Propan-2-ylphenyl)propan-1-one, which is obtained from the reaction of acetone and 2-(2-Propan-2-ylphenyl)propionic acid. Another method involves the reduction of 2-(2-Propan-2-ylphenyl)propan-1-nitro using a reducing agent such as iron powder or tin chloride. The yield of 2-(2-Propan-2-ylphenyl)propan-1-ol depends on the method used and the reaction conditions.
科学的研究の応用
2-(2-Propan-2-ylphenyl)propan-1-ol has been studied extensively for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and drug discovery. 2-(2-Propan-2-ylphenyl)propan-1-ol is a chiral alcohol, and its enantiomers have different properties and reactivity, making it an ideal candidate for asymmetric catalysis. 2-(2-Propan-2-ylphenyl)propan-1-ol has been used as a chiral auxiliary in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 2-(2-Propan-2-ylphenyl)propan-1-ol has also been used as a ligand in asymmetric catalysis reactions, such as the Suzuki-Miyaura cross-coupling reaction.
特性
CAS番号 |
131204-98-3 |
|---|---|
製品名 |
2-(2-Propan-2-ylphenyl)propan-1-ol |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
2-(2-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-6-4-5-7-12(11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |
InChIキー |
FQBKPRKGUNFSIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(C)CO |
正規SMILES |
CC(C)C1=CC=CC=C1C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



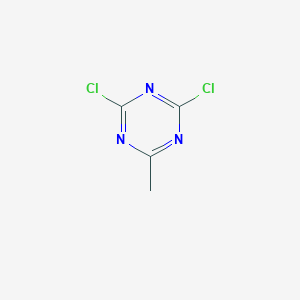
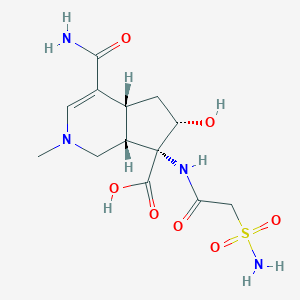
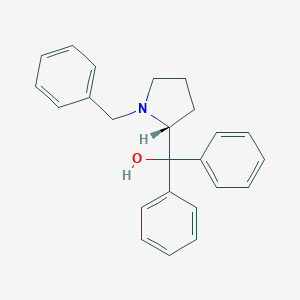
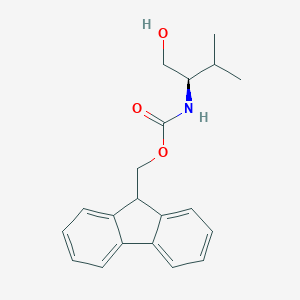
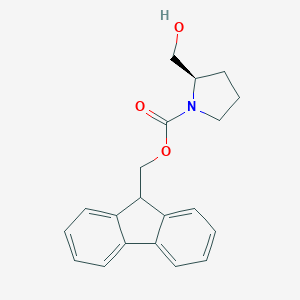
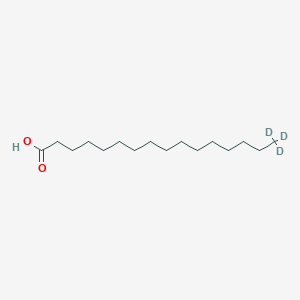
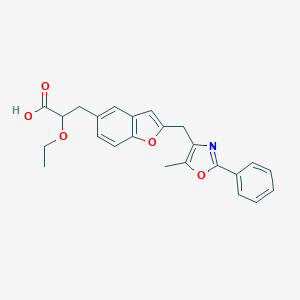
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)
